5-(4-Butylphenyl)-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine

Lipophilicity Molecular weight Physicochemical property

5-(4-Butylphenyl)-N-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS 917895-64-8) is a trisubstituted pyrimidine derivative with a molecular formula of C₂₀H₂₄F₃N₃ and a molecular weight of 363.4 g/mol. This compound belongs to a class of pyrimidin-4-amines disclosed in patent US20100179127A1, which describes their preparation and use as pharmacological agents acting on arteriolar smooth muscle.

Molecular Formula C20H24F3N3
Molecular Weight 363.4 g/mol
CAS No. 917895-64-8
Cat. No. B12912016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Butylphenyl)-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine
CAS917895-64-8
Molecular FormulaC20H24F3N3
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C2=CN=C(N=C2NC3CCCC3)C(F)(F)F
InChIInChI=1S/C20H24F3N3/c1-2-3-6-14-9-11-15(12-10-14)17-13-24-19(20(21,22)23)26-18(17)25-16-7-4-5-8-16/h9-13,16H,2-8H2,1H3,(H,24,25,26)
InChIKeyDSUSCPNKHKPVGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Butylphenyl)-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS 917895-64-8) – Key Procurement Specifications


5-(4-Butylphenyl)-N-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS 917895-64-8) is a trisubstituted pyrimidine derivative with a molecular formula of C₂₀H₂₄F₃N₃ and a molecular weight of 363.4 g/mol . This compound belongs to a class of pyrimidin-4-amines disclosed in patent US20100179127A1, which describes their preparation and use as pharmacological agents acting on arteriolar smooth muscle [1]. The structure features three key pharmacophoric elements: a cyclopentylamino group at the 4-position, a 4-butylphenyl group at the 5-position, and a trifluoromethyl substituent at the 2-position. Unlike its 2-methyl analog (CAS 917895-69-3, MW 309.4 g/mol), the electron-withdrawing CF₃ group significantly alters the compound’s physicochemical profile, positioning it as a chemically differentiated building block for structure–activity relationship (SAR) exploration and as a late-stage intermediate in medicinal chemistry programs targeting pyrimidine-based bioactive molecules.

Why Simple Substitution of 5-(4-Butylphenyl)-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine by In-Class Analogs Is Insufficient for SAR-Driven Procurement


In the trisubstituted pyrimidin-4-amine series, seemingly minor structural modifications at the 2-position produce profound differences in physicochemical and potentially pharmacological behavior. The 2-trifluoromethyl substituent present in CAS 917895-64-8 is a strong electron-withdrawing group that reduces the pKa of the adjacent pyrimidine nitrogen, alters the compound’s dipole moment, and substantially increases lipophilicity (Hansch π ≈ +0.88 for CF₃ vs. +0.56 for CH₃) [1]. These changes directly affect membrane permeability, metabolic stability, and target-binding kinetics in ways that the 2-methyl analog (CAS 917895-69-3) or 2-hydrogen analogs cannot replicate. Procurement decisions aiming at consistent SAR campaign results or intermediate reproducibility must therefore consider the specific 2-CF₃ substitution pattern. Generic replacement with a 2-alkyl, 2-halo, or 2-H analog introduces uncontrolled variables that can invalidate structure–activity relationships or alter synthetic route efficiency, as the 5-bromo precursor (CAS 917895-58-0) used for Suzuki coupling is itself activation-dependent on the electron-deficient 2-CF₃-pyrimidine core [2].

Quantitative Differentiation Evidence for 5-(4-Butylphenyl)-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. 2-Methyl Analog (CAS 917895-69-3)

The target compound (CAS 917895-64-8, MW = 363.4 g/mol) carries a 2-trifluoromethyl group, whereas its closest congener, 5-(4-butylphenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine (CAS 917895-69-3), bears a 2-methyl substituent (MW = 309.4 g/mol) . The replacement of –CH₃ by –CF₃ increases the molecular weight by 54.0 g/mol and is associated with a measurable increase in lipophilicity. Historically, the Hansch hydrophobic constant π for CF₃ is +0.88, compared with +0.56 for CH₃, corresponding to a calculated ΔlogP of approximately +0.32 for this scaffold when the substituent is exchanged [1]. This shift can alter the compound’s ability to cross lipid bilayers and its nonspecific protein binding.

Lipophilicity Molecular weight Physicochemical property TRIFLUOROMETHYL

Electronic Effect Differentiation via the 2-Trifluoromethyl Group vs. 2-Methyl Analog

The 2-trifluoromethyl group exerts a strong electron-withdrawing inductive effect (−I) that is absent in the 2-methyl analog. Hammett σₘ for CF₃ is +0.43 versus −0.07 for CH₃, indicating a net electronic difference of 0.50 σ units [1]. This difference reduces the electron density on the pyrimidine ring, lowering the pKa of the pyrimidine N1, and can increase the susceptibility of the 5-position aryl bromide intermediate to oxidative addition in Pd-catalyzed cross-coupling, as noted in the synthetic scheme of patent US20100179127A1 [2].

Electronic effect Hammett constant Pyrimidine Core Reactivity SAR

Synthetic Route and Key Intermediate Differentiation (5-Bromo Precursor vs. 5-Aryl Target Compound)

The target compound is prepared via palladium-catalyzed Suzuki–Miyaura cross-coupling of 5-bromo-N-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS 917895-58-0) with (4-butylphenyl)boronic acid, as described in patent US20100179127A1 [1]. The 5-bromo intermediate (MW 310.1 g/mol) serves as the universal aryl introduction point for this scaffold. The atom economy of the C–C bond-forming step yields a net molecular weight increase of 53.3 g/mol and introduces the lipophilic 4-butylphenyl tail, which is absent in the bromo precursor and in simpler 5-aryl analogs such as the 5-(4-ethylphenyl) derivative (MW 349.4 g/mol) or the 5-(4-methylphenyl) derivative (MW 335.4 g/mol) .

Synthetic route Suzuki coupling Intermediate 5-Bromo-N-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine

Application Scenarios for Procuring 5-(4-Butylphenyl)-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine


Medicinal Chemistry SAR Expansion of Pyrimidine-Based Vasodilators

The compound is designed as a structural analog within the pyrimidine derivative class disclosed for arteriolar smooth muscle activity in US20100179127A1 [1]. Procurement of the 2-CF₃ variant allows SAR teams to evaluate the impact of increased lipophilicity and reduced basicity on vasodilatory potency and selectivity, compared directly with the 2-methyl and 2-H congeners. The higher Hansch π (+0.88 vs. +0.56) suggests improved membrane permeation, which may translate to enhanced in vitro activity in isolated artery ring assays.

Chemical Biology Probe for Target Engagement Studies Requiring Metabolic Stability

Trifluoromethyl substitution is a well-established strategy to block metabolic oxidation at the 2-position of pyrimidines, as the C–F bond is resistant to cytochrome P450-mediated hydroxylation [1]. This compound can serve as a more metabolically stable analog compared with 2-alkyl derivatives in cellular target-engagement assays, where longer residence time is essential for observing downstream pharmacological effects.

Synthetic Intermediate for Diversification of 5-Arylpyrimidine Libraries

The compound itself can be deprotected or further functionalized at the 4-butylphenyl tail (e.g., via electrophilic aromatic substitution or oxidation of the butyl chain) to generate second-generation analogs [1]. Its well-defined synthesis from the commercially available 5-bromo intermediate (CAS 917895-58-0) makes it a reliable starting material for parallel library synthesis.

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